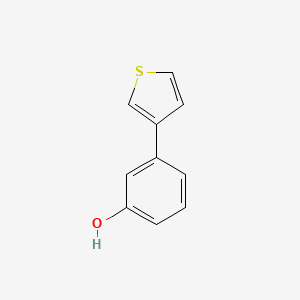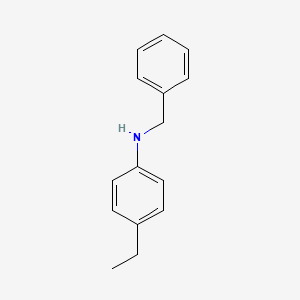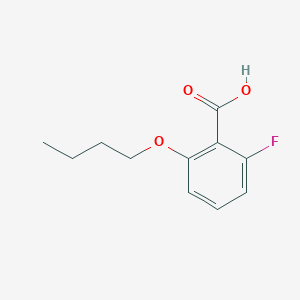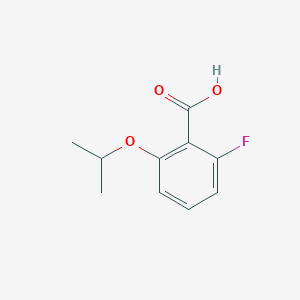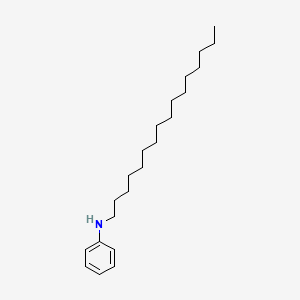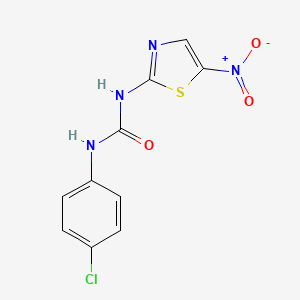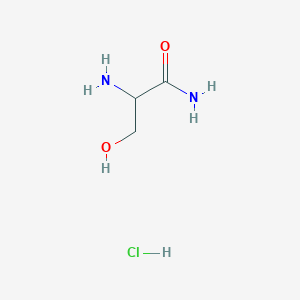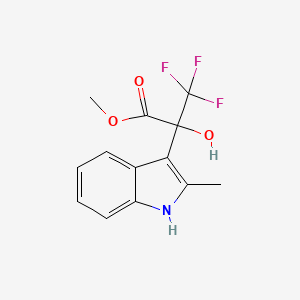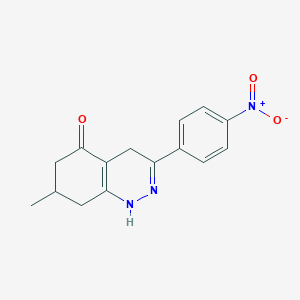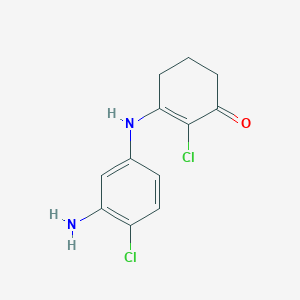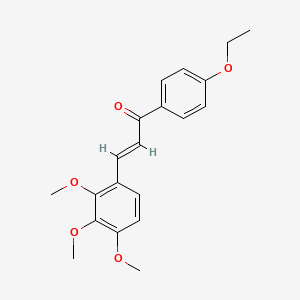
(2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, also known as ETPPM, is a compound of interest in the scientific community due to its wide range of potential applications. It is a naturally occurring terpenoid, which can be synthesized in the laboratory. ETPPM has been studied for its potential to act as an antioxidant, a scavenger of reactive oxygen species, and a potential therapeutic agent. Furthermore, ETPPM has been studied for its potential to act as a plasticizer and an inhibitor of bacterial growth.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one involves the condensation of 4-ethoxybenzaldehyde with 2,3,4-trimethoxyacetophenone in the presence of a base to form the desired product.
Starting Materials
4-ethoxybenzaldehyde, 2,3,4-trimethoxyacetophenone, Base (e.g. NaOH, KOH)
Reaction
Step 1: Dissolve 4-ethoxybenzaldehyde (1.0 equiv) and 2,3,4-trimethoxyacetophenone (1.0 equiv) in a suitable solvent (e.g. ethanol, methanol) and add a base (1.2 equiv)., Step 2: Heat the reaction mixture at reflux for several hours until TLC analysis indicates complete consumption of the starting materials., Step 3: Cool the reaction mixture and acidify with dilute hydrochloric acid to pH 2-3., Step 4: Extract the product with a suitable organic solvent (e.g. ethyl acetate, dichloromethane)., Step 5: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product., Step 6: Purify the crude product by column chromatography using a suitable eluent (e.g. hexane/ethyl acetate) to obtain the desired product as a yellow solid.
作用机制
The mechanism of action of (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is not yet fully understood. However, it is thought that (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one may act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. Furthermore, it is thought that (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one may act as an inhibitor of bacterial growth by disrupting the cell membrane and inhibiting the growth of bacteria. Additionally, it is thought that (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
生化和生理效应
(2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has been studied for its potential to act as an antioxidant, a scavenger of reactive oxygen species, and a potential therapeutic agent. In vitro studies have shown that (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has the ability to scavenge free radicals and inhibit lipid peroxidation, suggesting that it may have potential as an antioxidant. Additionally, (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has been shown to inhibit the growth of a variety of bacteria, including E. coli, S. aureus, and P. aeruginosa. Furthermore, (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has been shown to have anti-inflammatory effects in animal models, suggesting that it may have potential therapeutic applications.
实验室实验的优点和局限性
The advantages of using (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one in laboratory experiments include its low cost and availability, its stability, and its ability to scavenge free radicals and inhibit lipid peroxidation. Furthermore, (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has been shown to inhibit the growth of a variety of bacteria, making it a useful tool for studying bacterial growth. The main limitation of using (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one in laboratory experiments is the lack of understanding of its mechanism of action, as well as its potential side effects.
未来方向
The future directions for (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one research include further studies to elucidate its mechanism of action and to explore its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one in vivo. Furthermore, further studies are needed to explore its potential applications as a plasticizer and an inhibitor of bacterial growth. Finally, further studies are needed to explore its potential applications in the food industry, as an additive or preservative.
科学研究应用
(2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has been studied for its potential to act as an antioxidant, a scavenger of reactive oxygen species, and a potential therapeutic agent. In vitro studies have shown that (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has the ability to scavenge free radicals and inhibit lipid peroxidation, suggesting that it may have potential as an antioxidant. Furthermore, (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has also been studied for its potential to act as a plasticizer, an inhibitor of bacterial growth, and an anti-inflammatory agent.
属性
IUPAC Name |
(E)-1-(4-ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-5-25-16-10-6-14(7-11-16)17(21)12-8-15-9-13-18(22-2)20(24-4)19(15)23-3/h6-13H,5H2,1-4H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTSAWLIALHPSW-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

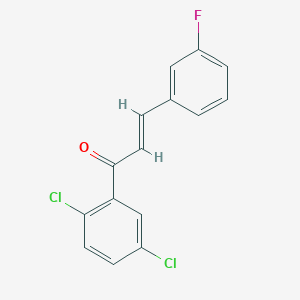
![(2E)-1-(3,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6355234.png)
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B6355238.png)
